TUFTSIN

Overview

Description

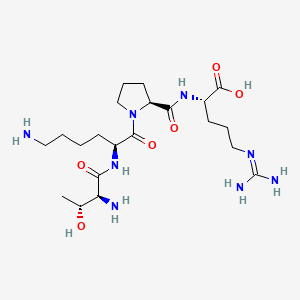

TUFTSIN is a synthetic polymer derived from the natural immunomodulator this compound. This compound is a tetrapeptide composed of threonine, lysine, proline, and arginine. It is located in the Fc-domain of the heavy chain of immunoglobulin G and has an immunostimulatory effect. This compound retains the biological activity of this compound and is used to enhance immune responses in various applications .

Mechanism of Action

Target of Action

Tuftsin, also known as Polythis compound, is a tetrapeptide (Thr-Lys-Pro-Arg, TKPR) located in the Fc-domain of the heavy chain of immunoglobulin G . It primarily targets the neuropilin-1 (Nrp1) receptor and ACE2 . These receptors play a crucial role in modulating TGF-β, cGMP, and Ca2+ signaling , and are involved in facilitating SARS-CoV-2 infection .

Mode of Action

This compound interacts with its targets, leading to various changes in the cellular environment. It induces leukocytes to become cytotoxic effector cells and stimulates phagocytosis in macrophages and microglia . It also exerts some immune-related functions . Molecular docking results revealed that this compound could combine with ACE2 and Nrp1 in stable structures .

Biochemical Analysis

Biochemical Properties

Tuftsin interacts with several enzymes, proteins, and other biomolecules. It is released from the Fc fragment of IgG by the enzyme cleavage of an endocarboxy-peptidase in the spleen and a leukokininase on the outer membrane of neutrophilic leukocytes . This compound has been shown to target ACE2 and exert some immune-related functions . It also has a broad spectrum of activities mainly associated with immune functions and exerts effects on phagocytic cells, especially macrophages .

Cellular Effects

This compound influences various types of cells and cellular processes. It stimulates phagocytosis in polymorphonuclear leukocyte (PMN) cells from human, dog, rabbit, and cow, as well as with macrophages from the lung and peritoneal cavity of mice, and guinea pig and mouse bone marrow cells . This compound also enhances cell locomotion, superoxide anion production, IgE-dependent cellular cytotoxicity, β-glycuronidase release, and IL-1 production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. Molecular docking results revealed that this compound could combine with ACE2 and NRP1 in stable structures, and their interacted regions cover the binding surfaces of S1-protein with the two receptors . Using surface plasmon resonance (SPR) analysis, it was confirmed that this compound can bind ACE2 and NRP1 directly .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in the Ehrlich ascites carcinoma (EAC) tumor-induced mice model, a significant reduction in the tumor weight and volume was observed upon treating the tumor-bearing mice with palmitoyl this compound-grafted dual drug-loaded liposomes .

Metabolic Pathways

It is known that this compound is released from the Fc fragment of IgG by the action of specific enzymes .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is present in tissues and blood, free or bound to the outer membrane of the appropriate phagocyte .

Subcellular Localization

The subcellular localization of this compound is primarily on the outer membrane of phagocytic cells: blood neutrophil leukocytes of human and dog, rabbit peritoneal granulocyte . This unique localization plays a crucial role in releasing its own activator .

Preparation Methods

Synthetic Routes and Reaction Conditions: TUFTSIN is synthesized by polymerizing this compound or its analogs. The process involves the use of peptide synthesis techniques, where the tetrapeptide units are linked together to form the polymer. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods: Industrial production of polythis compound involves large-scale peptide synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: TUFTSIN undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form disulfide bonds, which can affect its biological activity.

Reduction: Reduction reactions can break disulfide bonds, restoring the original structure of polythis compound.

Substitution: this compound can undergo substitution reactions where specific amino acids are replaced with other residues to modify its properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol or other reducing agents.

Substitution: Amino acid derivatives and coupling reagents under controlled pH and temperature conditions.

Major Products Formed:

Oxidation: Disulfide-linked polythis compound.

Reduction: Reduced polythis compound.

Substitution: Modified polythis compound with altered amino acid sequences.

Scientific Research Applications

TUFTSIN has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Tuftsin: The natural tetrapeptide from which polythis compound is derived.

Leukokinin: Another immunomodulatory peptide with similar effects on phagocytic cells.

Uniqueness of this compound: this compound is unique due to its polymeric nature, which enhances its stability and prolongs its biological activity compared to this compound. This makes it a more effective immunomodulator for various applications .

Biological Activity

Tuftsin is a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) that plays a critical role in modulating immune responses, particularly through its effects on phagocytic cells. This article provides a comprehensive overview of this compound's biological activities, supported by data tables, case studies, and detailed research findings.

This compound enhances the functions of phagocytes, including:

- Phagocytosis : The process by which cells engulf and digest pathogens.

- Pinocytosis : The uptake of liquid substances by cells.

- Motility : The ability of phagocytes to move towards sites of infection.

- Immunogenic Activity : Involvement in processing antigens and stimulating antibody production.

These activities are crucial for the body’s defense against infections and tumors, making this compound a potential therapeutic agent in immunology and oncology .

Immune Modulation

Studies have shown that this compound can significantly enhance the respiratory burst of phagocytes, thereby increasing their antimicrobial and antitumor activities. For instance, this compound-derived peptides have been observed to improve outcomes in animal models by enhancing innate immunity and potentially influencing adaptive immunity .

Table 1: Effects of this compound on Phagocyte Functions

| Function | Effect of this compound |

|---|---|

| Phagocytosis | Increased efficiency |

| Pinocytosis | Enhanced uptake |

| Motility | Improved chemotaxis |

| Cytokine Production | Elevated TNF-alpha and IL-6 secretion |

| Tumoricidal Activity | Significant inhibition of tumor growth |

Case Studies

- SARS-CoV-2 Infection : Recent research indicates that this compound may play a role in modulating the immune response to SARS-CoV-2. It was found that this compound binds to the NRP1 receptor, facilitating viral entry into cells. This suggests that this compound or its analogs could be explored as therapeutic agents to combat COVID-19 .

- Leprosy Treatment : A study highlighted the potential of this compound in enhancing the immune response in leprosy patients. Patients treated with this compound showed increased resistance to infections and improved non-specific immune responses compared to those who did not receive this compound .

- Phagocytosis Deficiency : A clinical observation noted defective phagocytosis in splenectomized patients due to reduced levels of this compound. This deficiency was also documented in patients with chronic granulocytic leukemia and sickle-cell disease, emphasizing the importance of this compound in maintaining effective immune function .

Therapeutic Applications

This compound's ability to enhance immune responses has led to its exploration in various therapeutic contexts:

- Cancer Therapy : this compound-derived peptides have been investigated for their potential as adjuvants in cancer treatments, particularly post-surgical interventions to inhibit tumor growth .

- Infection Control : Due to its stimulatory effects on phagocytes, this compound may be beneficial in treating infections where enhanced immune response is required.

Properties

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40N8O6/c1-12(30)16(23)18(32)27-13(6-2-3-9-22)19(33)29-11-5-8-15(29)17(31)28-14(20(34)35)7-4-10-26-21(24)25/h12-16,30H,2-11,22-23H2,1H3,(H,27,32)(H,28,31)(H,34,35)(H4,24,25,26)/t12-,13+,14+,15+,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IESDGNYHXIOKRW-YXMSTPNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40N8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901336069 | |

| Record name | Tuftsin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9063-57-4, 112592-90-2 | |

| Record name | Tuftsin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009063574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polytuftsin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112592902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tuftsin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TUFTSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF5336J16C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Tuftsin exerts its biological effects by binding to specific receptors on the surface of phagocytic cells, primarily macrophages and neutrophils. [, , ] This binding triggers a cascade of intracellular signaling events.

A: this compound binds to neuropilin-1 (Nrp1) on the cell surface. [] Nrp1 itself has a small intracellular domain and requires association with coreceptors to initiate signaling. []

ANone: this compound binding stimulates a variety of macrophage functions including:

- Enhanced Phagocytosis: this compound significantly increases the phagocytic activity of macrophages, allowing them to engulf and eliminate pathogens more efficiently. [, , , , , , ]

- Increased Cytokine Production: this compound can stimulate the release of cytokines like interleukin-1 (IL-1) and tumor necrosis factor (TNF) from macrophages, contributing to the inflammatory response and immune cell recruitment. [, , ]

- Modulation of Macrophage Polarization: this compound can influence the polarization of macrophages towards an anti-inflammatory M2 phenotype, potentially contributing to tissue repair and resolution of inflammation. [, ]

ANone: this compound (Thr-Lys-Pro-Arg) has the molecular formula C20H36N6O5 and a molecular weight of 424.54 g/mol.

A: Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) studies have been employed to investigate the conformation of this compound in solution. [, ] These studies suggest that this compound adopts a somewhat ordered structure in dimethyl sulfoxide (DMSO) but exists in a random conformation in aqueous solutions. []

ANone: Studies have shown that this compound in sterile saline solutions degrades at varying rates depending on the storage temperature:

- 25°C: Complete loss of phagocytosis-stimulating activity within 6 months. []

- 5°C: Rapid loss of activity, significant inhibition of phagocytosis observed after 12 months. []

- -20°C and -70°C: Gradual loss of activity over time. []

ANone: this compound itself does not possess catalytic properties. It is not an enzyme and does not catalyze chemical reactions.

A: Yes, computational methods, including quantum density functional theory (DFT), have been employed to study the molecular properties of this compound and its interactions with water molecules. [] These studies provide insights into the conformational changes and hydrogen bonding patterns of this compound in hydrated environments.

A: Numerous this compound analogues have been synthesized to investigate the relationship between structure and biological activity. [, , ] Key findings include:

- N-terminal Modifications: Acetylation of the N-terminal threonine residue significantly reduces or abolishes this compound's activity, suggesting the importance of this residue for receptor binding and activity. [, ]

- C-terminal Modifications: Deletion or modification of the C-terminal arginine residue generally leads to a decrease or loss of activity, highlighting its role in receptor interaction. []

- "Within-Chain" Modifications: Substitutions or modifications within the peptide chain can have varying effects on activity, depending on the specific alteration and its impact on overall conformation and receptor binding. [, ]

- This compound Dimers: Some this compound dimers, such as tuftsinylthis compound, have demonstrated enhanced biological activity compared to the monomeric peptide. [, ]

A: Yes, substituting L-arginine with D-arginine in the this compound sequence results in a significant reduction in activity. [] This suggests that the specific stereochemistry of the amino acids is crucial for optimal receptor interaction and biological function.

ANone: Researchers have explored various approaches to enhance the therapeutic potential of this compound, including:

- Liposomal Encapsulation: Encapsulating this compound in liposomes has been shown to increase its stability, prolong its circulation time in the bloodstream, and improve its delivery to target cells and tissues. [, , , ]

- Conjugation to Carrier Molecules: Conjugating this compound to larger carrier molecules, such as proteins or polymers, can enhance its immunogenicity, improve its stability, and facilitate its targeted delivery. [, , , , ]

ANone: Common in vitro assays include:

- Phagocytosis Assays: Measuring the ability of this compound to enhance the uptake of fluorescently labeled particles or microorganisms by macrophages and neutrophils. [, , , , , ]

- Cytokine Release Assays: Quantifying the levels of pro-inflammatory cytokines (e.g., IL-1, TNF) released by macrophages in response to this compound stimulation. [, , ]

ANone: this compound has been tested in various animal models, including:

- Murine Models of Bacterial Infection: this compound has demonstrated efficacy in enhancing survival and reducing bacterial burden in mice infected with various pathogens, including Candida albicans and Aspergillus fumigatus. [, ]

- Murine Tumor Models: this compound and its analogues have shown antitumor effects in vivo, inhibiting the growth of various murine tumors. [, , , , ]

- Models of Leishmaniasis: this compound-bearing liposomes loaded with amphotericin B showed superior efficacy against Leishmania donovani infection in hamsters, highlighting its potential in treating parasitic infections. []

ANone: Several approaches are being investigated:

- Liposomal Targeting: Modifying liposomes with specific ligands or antibodies to target them to receptors overexpressed on diseased cells or tissues. [, , ]

ANone: Common techniques include:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.